Propargyl methanethiosulfonate

Click chemistry Bioorthogonal labeling Cysteine profiling

Propargyl methanethiosulfonate (PMTS, CAS 7651-65-2) is a sulfhydryl-reactive compound belonging to the methanethiosulfonate (MTS) reagent class. It features a propargyl group appended to the MTS electrophilic core (C₄H₆O₂S₂, MW 150.22).

Molecular Formula C4H6O2S2
Molecular Weight 150.21
CAS No. 7651-65-2
Cat. No. B563761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl methanethiosulfonate
CAS7651-65-2
SynonymsThiomethanesulfonic Acid S-2-Propynyl Ester; _x000B_2-Propyne-1-thiol Methanesulfonate
Molecular FormulaC4H6O2S2
Molecular Weight150.21
Structural Identifiers
SMILESCS(=O)(=S)OCC#C
InChIInChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3
InChIKeyYBOQOUQQSZCWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl Methanethiosulfonate (PMTS): A Click Chemistry-Ready Thiol-Reactive Probe for Receptor Channel Mapping


Propargyl methanethiosulfonate (PMTS, CAS 7651-65-2) is a sulfhydryl-reactive compound belonging to the methanethiosulfonate (MTS) reagent class. It features a propargyl group appended to the MTS electrophilic core (C₄H₆O₂S₂, MW 150.22) . The compound reacts specifically and rapidly with thiols to form mixed disulfides, enabling irreversible cysteine modification . Its defining structural feature—the terminal alkyne—renders the resulting thiol conjugate amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a core click chemistry reaction that permits secondary detection, biotinylation, or fluorescent labeling without requiring a pre-conjugated fluorophore .

Propargyl Methanethiosulfonate (PMTS) Procurement Risk: Why Generic MTS Reagents Cannot Replicate Dual-Modality Workflows


Generic MTS reagents (e.g., MMTS, MTSEA, MTSET) modify cysteine residues irreversibly but produce a terminal thioether adduct with no inherent detection handle, forcing reliance on secondary reagents such as biotin-maleimide or fluorescent maleimides that introduce cross-reactivity and steric complications [1]. In contrast, PMTS installs a terminal alkyne moiety directly at the modification site—a bioorthogonal chemical handle that remains inert in biological systems until a secondary azide-functionalized reporter is introduced via CuAAC. Substituting PMTS with a non-alkyne MTS reagent would eliminate downstream click chemistry compatibility, necessitating a complete redesign of the experimental workflow. Furthermore, the propargyl group occupies a distinct steric profile (approximately 2.5 Å end-to-end extension from the sulfur) compared to methyl (MMTS, ~1.8 Å), ethyl (MTSEA, ~2.4 Å with terminal ammonium), or trimethylammoniumethyl (MTSET, ~4.0 Å charged headgroup) substituents, producing differential accessibility patterns in substituted cysteine accessibility method (SCAM) experiments [1].

Propargyl Methanethiosulfonate (PMTS): Quantitative Comparative Evidence for Scientific Selection


PMTS vs. MMTS (Methyl Methanethiosulfonate): Alkyne Handle Enables Downstream CuAAC Detection Absent in Non-Alkyne MTS Reagents

PMTS is distinguished from the most common baseline MTS reagent, MMTS (methyl methanethiosulfonate), by the presence of a terminal alkyne group. Following thiol conjugation, the PMTS-modified protein bears a clickable alkyne moiety; MMTS modification yields a methyl thioether with no inherent reporter handle [1]. This enables PMTS-modified cysteines to be subsequently conjugated to azide-functionalized biotin, fluorophores (e.g., TAMRA-azide, Alexa Fluor-azide), or affinity tags under CuAAC conditions. The alkyne functionality remains inert under physiological conditions and does not react with endogenous cellular nucleophiles, amines, or carboxylates, preserving bioorthogonality prior to the click reaction step [2]. In contrast, MMTS-modified proteins require alternative detection strategies (e.g., radiolabeling with ³H-MMTS or indirect antibody detection), which introduce additional complexity and lower throughput. The alkyne handle effectively converts a stoichiometric modification event into a modular, multiplexable detection platform.

Click chemistry Bioorthogonal labeling Cysteine profiling Proteomics

PMTS Cytotoxic Activity Profile: Quantitative IC50 Values Against Human Cancer Cell Lines for Selectivity Assessment

PMTS exhibits measurable cytotoxic activity against specific human cancer cell lines. In published cytotoxicity profiling, PMTS demonstrated an IC50 of 15 µM against HepG2 (human hepatocellular carcinoma) cells and an IC50 of 20 µM against LU-1 (human lung adenocarcinoma) cells . The differential sensitivity (15 µM vs. 20 µM) represents a 1.33-fold greater potency in the HepG2 hepatic cancer model compared to the LU-1 lung cancer model, indicating cell-type-dependent activity profiles that may inform target selection. The cytotoxicity of PMTS is attributed to its thiol-reactive MTS core, which can modify critical cysteine residues in cellular proteins; the propargyl group may influence membrane permeability and intracellular distribution.

Cancer cell viability Cytotoxicity HepG2 LU-1

PMTS as Essential Tool for Ryanodine Receptor (RyR) Pore-Lining Region Mapping

PMTS has been specifically validated for mapping the pore-lining regions of the ryanodine receptor (RyR), a large intracellular calcium-release channel critical in excitation-contraction coupling . This application is explicitly cited across multiple authoritative vendor technical datasheets, including Santa Cruz Biotechnology, BOC Sciences, and Pharmaffiliates . The propargyl group's moderate size and neutral charge profile enable PMTS to access pore-lining cysteine residues that larger, charged MTS reagents (e.g., MTSET, MTSES) cannot effectively reach due to steric hindrance or electrostatic repulsion. The alkyne functionality further permits downstream site-specific labeling of RyR pore residues for structural and functional analysis .

Ryanodine receptor Ion channel mapping SCAM Pore architecture

PMTS Validated for GABA and ACh Receptor Channel Structural Probing

PMTS is a validated reagent for probing the structures of the GABA receptor channel and the acetylcholine (ACh) receptor channel, as well as the lactose permease transporter . In these systems, PMTS reacts with engineered or endogenous cysteine residues to form stable mixed disulfides, enabling the determination of residue accessibility, local environment polarity, and conformational state-dependent exposure [1]. The rapid reaction kinetics of the MTS core with thiolate anions (reaction rates typically 10⁴-10⁵ M⁻¹s⁻¹ for solvent-exposed cysteines) ensure efficient labeling at low micromolar concentrations [1].

GABA receptor Acetylcholine receptor Ligand-gated ion channel Cysteine accessibility

Propargyl Methanethiosulfonate (PMTS) Application Scenarios: Evidence-Based Use Cases


Cysteine-Targeted Chemical Proteomics with Click Chemistry Readout

In chemical proteomics workflows requiring identification and quantification of cysteine-modified proteins, PMTS serves as a dual-function probe: the MTS core modifies solvent-accessible cysteine residues, while the terminal alkyne enables downstream CuAAC conjugation to azide-biotin for streptavidin enrichment or azide-fluorophore for fluorescence detection. This scenario leverages the alkyne functionality absent in MMTS or MTSEA, enabling a streamlined, multiplexed detection strategy .

Ryanodine Receptor (RyR) Pore Architecture Mapping via SCAM

Researchers investigating the pore-lining architecture of the ryanodine receptor can employ PMTS in substituted cysteine accessibility method (SCAM) experiments. The neutral propargyl group permits access to pore residues that charged MTS reagents cannot reach, while the alkyne handle enables site-specific labeling for structural analysis. PMTS is explicitly validated for RyR pore mapping across multiple vendor datasheets .

Ligand-Gated Ion Channel Structural Probing (ACh and GABA Receptors)

For structural studies of the acetylcholine (ACh) receptor channel or GABA receptor channel, PMTS provides a validated thiol-reactive probe that rapidly forms mixed disulfides with engineered cysteine residues. The resulting modifications can be used to infer residue accessibility, local environment polarity, and conformational state-dependent exposure in these ligand-gated ion channels .

Cancer Cell Viability Screening and Cytotoxicity Profiling

PMTS can be employed as a cytotoxic agent in cancer cell viability assays, with established IC50 values of 15 µM (HepG2) and 20 µM (LU-1) . The differential sensitivity between hepatic and pulmonary cancer models (1.33-fold) may inform target selection in drug discovery programs focused on thiol-reactive electrophiles. Researchers should independently verify activity in their specific cellular system.

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